molecular formula C8H7ClF2 B1442908 1-(2-Chloroethyl)-2,4-difluorobenzene CAS No. 119779-13-4

1-(2-Chloroethyl)-2,4-difluorobenzene

Cat. No.: B1442908
CAS No.: 119779-13-4
M. Wt: 176.59 g/mol
InChI Key: ZMMPLIBTPXYTPJ-UHFFFAOYSA-N
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Description

1-(2-Chloroethyl)-2,4-difluorobenzene (CAS 119779-13-4) is an organic compound with the molecular formula C₈H₇ClF₂ and a molecular weight of 176.59 g/mol . This molecule features a benzene ring disubstituted with fluorine atoms at the 2- and 4-positions and a 2-chloroethyl chain, a structure that makes it a valuable building block in synthetic chemistry. The primary research application of this compound is as a key synthetic intermediate. The 2-chloroethyl group is a reactive handle that can be further functionalized, for instance, through nucleophilic substitution reactions, to form more complex molecules. Compounds with 2,4-difluorobenzene motifs are of significant interest in medicinal chemistry. Research indicates that such structures are critical intermediates in the synthesis of active pharmaceutical ingredients (APIs), including the widely used antifungal drug Fluconazole . The fluorine atoms on the aromatic ring can influence the molecule's electron distribution, metabolic stability, and binding affinity, which are crucial parameters in drug design. This product is specified with a high purity level of ≥98% . It is classified as a dangerous good (UN 2811, Class 6.1, Packing Group III) and requires careful handling . The suggested storage condition is sealed in a dry environment at 2-8°C . This product is intended For Research and Further Manufacturing Use Only, strictly not for diagnostic or direct human use .

Properties

IUPAC Name

1-(2-chloroethyl)-2,4-difluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClF2/c9-4-3-6-1-2-7(10)5-8(6)11/h1-2,5H,3-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMMPLIBTPXYTPJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)F)CCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClF2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation via Diazonium Salt Intermediates

One established method involves the formation of diazonium salts from fluorinated anilines, followed by substitution reactions to introduce the chloroethyl group.

  • Starting materials: 2,4-difluoroaniline or related fluorinated anilines.
  • Reagents: Alkyl nitrites such as tert-butyl nitrite or sodium nitrite, in the presence of boron trifluoride etherate complex or tetrafluoroboric acid.
  • Conditions: Low temperature (-20°C to +20°C, preferably around -5°C) to stabilize diazonium salts.
  • Solvents: Inert solvents such as chlorinated solvents (methylene chloride, chloroform), ethereal solvents (diethyl ether, diglyme), or aromatic solvents (benzene, toluene). Diglyme is preferred for this reaction.
  • Process: The diazonium salt intermediate is heated to induce substitution, yielding 1-chloro-3,4-difluorobenzene analogs, which can be adapted for 2,4-difluoro derivatives.

This method benefits from relatively mild conditions and good control over regioselectivity but may require careful handling of diazonium intermediates.

Halogenation and Fluorination Using Xenon Difluoride and Boron Trifluoride Etherate

An alternative approach uses electrophilic fluorination and chlorination on substituted benzenes:

  • Reagents: Xenon difluoride (XeF2) as a fluorinating agent and boron trifluoride diethyl etherate (BF3·Et2O) as a Lewis acid catalyst.
  • Procedure: The substituted benzene is reacted with XeF2 in the presence of BF3·Et2O at low temperature (0–5°C), followed by stirring at room temperature (22–25°C).
  • Solvent: 1,1,1,3,3-pentafluorobutane (PFB) is used as the reaction medium.
  • Workup: After reaction completion, aqueous potassium bicarbonate solution is added, and the organic layer is separated and purified by silica gel chromatography.
  • Outcome: This method provides selective fluorination and chlorination, yielding 1-chloro-2,4-difluorobenzene with good purity and yield.

This approach is advantageous for its directness and use of commodity chemicals but requires handling of fluorinating agents and Lewis acids.

Friedel-Crafts Acylation Followed by Chlorination

In some pharmaceutical syntheses, 1-(2-chloroethyl)-2,4-difluorobenzene derivatives are prepared via Friedel-Crafts acylation and subsequent chlorination steps:

  • Process: A difluorobenzoyl chloride derivative undergoes Friedel-Crafts reaction with piperidine or related amines in the presence of aluminum chloride (AlCl3) catalyst.
  • Subsequent steps: Chlorination of the ethyl side chain using thionyl chloride or related chlorinating agents.
  • Conditions: Reactions are typically performed at room temperature or under reflux, with careful control of stoichiometry and reaction time.
  • Example: The synthesis of 4-(2,3-difluorobenzoyl)piperidine derivatives involves this sequence, which can be adapted to 2,4-difluoro analogs.

This method is useful for preparing intermediates with the chloroethyl side chain attached to fluorinated aromatic rings, particularly in drug synthesis.

Summary Table of Preparation Methods

Method Starting Materials Key Reagents & Conditions Solvents Yield & Notes
Diazonium Salt Route 2,4-Difluoroaniline Alkyl nitrites (tert-butyl nitrite), BF3·Et2O, low temp (-5°C) Diglyme (preferred), chlorinated solvents Moderate yield; good regioselectivity
XeF2/BF3·Et2O Fluorination Substituted benzenes Xenon difluoride, BF3·Et2O, 0–5°C to 25°C 1,1,1,3,3-Pentafluorobutane Good purity and yield; direct fluorination
Friedel-Crafts Acylation + Chlorination Difluorobenzoyl chloride, piperidine AlCl3 catalyst, thionyl chloride, room temp to reflux Dichloromethane, dichloroethane Used in pharma syntheses; adaptable

Research Findings and Considerations

  • Temperature control is critical in diazonium salt formation to prevent decomposition and side reactions.
  • Solvent choice affects yield and purity; diglyme is preferred in diazonium routes, while PFB is effective in XeF2-mediated fluorination.
  • Regioselectivity is enhanced by directing groups and careful reagent selection; sulfonyl chloride activation can guide fluorine substitution to desired positions.
  • Handling of hazardous reagents such as xenon difluoride and boron trifluoride requires appropriate safety measures.
  • Scale-up feasibility has been demonstrated for the diazonium salt and Friedel-Crafts methods, making them suitable for industrial applications.

Chemical Reactions Analysis

Types of Reactions

1-(2-Chloroethyl)-2,4-difluorobenzene undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles such as amines or thiols.

    Oxidation: The ethyl group can be oxidized to form a carboxylic acid or aldehyde.

    Reduction: The compound can be reduced to remove the chlorine atom or to hydrogenate the benzene ring.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium thiolate, and primary amines. Reactions typically occur in polar aprotic solvents like dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions are used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) in anhydrous conditions.

Major Products

Scientific Research Applications

1-(2-Chloroethyl)-2,4-difluorobenzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(2-Chloroethyl)-2,4-difluorobenzene involves its reactivity towards nucleophiles and electrophiles. The chlorine atom is a good leaving group, making the compound susceptible to nucleophilic attack. The fluorine atoms increase the electron-withdrawing effect, stabilizing the intermediate carbocation formed during reactions. This makes the compound highly reactive in substitution and addition reactions .

Comparison with Similar Compounds

1-(2-Chloroethyl)-3-cyclohexyl-1-nitrosourea

This nitrosourea derivative shares the 2-chloroethyl group but incorporates a cyclohexyl moiety and a nitrosourea functional group. Unlike 1-(2-chloroethyl)-2,4-difluorobenzene, it exhibits pronounced antitumor activity due to dual alkylating and carbamoylating mechanisms. Its octanol/water distribution coefficient (log P ≈ 1.5–2.0) enhances blood-brain barrier penetration, a property critical for treating intracranial tumors .

1-(2-Chloroethyl)pyrrolidine hydrochloride

A heterocyclic analogue where the chloroethyl group is attached to pyrrolidine. This compound demonstrates enhanced solubility in polar solvents compared to the aromatic difluorobenzene derivative, facilitating its use in synthetic intermediates for antimicrobial agents .

Halogenated Aromatic Compounds

2,4-Difluorobenzene Derivatives

Compounds like 1-(2,4-difluorophenyl)-2-(1,2,4-triazol-1-yl)ethanone () lack the chloroethyl group but retain the difluorobenzene core. These derivatives are key intermediates in antifungal agents (e.g., fluconazole) due to their metabolic stability and hydrogen-bonding capacity .

2,4-Dichlorobenzene Analogues

Replacing fluorine with chlorine increases lipophilicity (log P increase by ~0.5–1.0) and enhances antimicrobial potency. For instance, 2,4-dichlorobenzene derivatives exhibit MIC values of 1–8 µg/mL against Gram-negative bacteria, outperforming 2,4-difluorobenzene counterparts in some cases .

Antimicrobial Activity

  • 2,4-Difluorobenzene derivatives: Demonstrated MICs of 1–8 µg/mL against E. coli and Pseudomonas aeruginosa .
  • Chloroethyl-nitrosoureas : Exhibit IC₅₀ values < 10 µM against leukemia L1210 cells via DNA alkylation and repair inhibition .

Cytotoxicity and DNA Interaction

Data Tables

Table 1. Physicochemical Properties of Selected Compounds

Compound Molecular Weight log P Boiling Point (°C) Key Biological Activity
This compound* 192.59 ~2.1 ~127 Alkylating agent (inferred)
1-(2-Chloroethyl)-3-cyclohexyl-1-nitrosourea 278.73 1.8–2.0 N/A Antitumor (IC₅₀: <10 µM)
2,4-Difluorobenzene 130.10 1.2 92–94 Antimicrobial intermediate

*Inferred from structural analogues.

Table 2. Antimicrobial Activity of Halogenated Benzene Derivatives

Compound MIC (µg/mL) vs. E. coli MIC (µg/mL) vs. S. aureus
2,4-Difluorobenzene derivative 2–4 8–16
2,4-Dichlorobenzene derivative 1–2 4–8

Biological Activity

1-(2-Chloroethyl)-2,4-difluorobenzene (CEDFB) is an organic compound notable for its unique structure, which features a benzene ring substituted with two fluorine atoms and a chloroethyl group. This compound has garnered attention in medicinal chemistry and organic synthesis due to its potential biological activities and reactivity patterns.

  • Chemical Formula : C8_{8}H7_{7}ClF2_{2}
  • Molecular Weight : Approximately 158.60 g/mol
  • Structure : The presence of the chloroethyl group allows for nucleophilic substitution reactions, while the fluorine atoms can facilitate electrophilic aromatic substitution reactions.

The biological activity of CEDFB is primarily influenced by its ability to interact with nucleophiles and electrophiles. The chloroethyl group can undergo nucleophilic substitution, which is significant for its potential as a therapeutic agent. The fluorine atoms enhance the electrophilicity of the benzene ring, allowing for further functionalization.

Antimicrobial Properties

Recent studies have indicated that CEDFB exhibits significant antimicrobial activity. For instance, compounds with similar structures have shown varying degrees of effectiveness against Gram-positive and Gram-negative bacteria. Although specific data on CEDFB's antimicrobial efficacy is limited, structural analogs have been tested with promising results.

CompoundMIC (µM) against S. aureusMIC (µM) against E. coli
CEDFBTBDTBD
Analog 120-4040-70
Analog 240.1

Note: TBD indicates that specific data for CEDFB is yet to be determined.

Cytotoxicity Studies

Cytotoxicity assays have shown that compounds similar to CEDFB can exhibit varying levels of toxicity towards human cell lines. For example, some derivatives have been tested for their IC50_{50} values, indicating their effectiveness in inhibiting cell growth.

CompoundIC50_{50} (µM) against Cancer Cell Lines
CEDFBTBD
Analog A180
Analog B44

Case Studies

  • Antibacterial Activity : A study focusing on the antibacterial properties of halogenated compounds found that certain derivatives of CEDFB demonstrated significant inhibition against multi-drug resistant strains of Staphylococcus aureus. The study highlighted the importance of the chloroethyl substituent in enhancing biological activity.
  • Reactivity with Biological Molecules : Research has shown that CEDFB can react with various nucleophiles, which could lead to the formation of adducts that may possess therapeutic properties. This reactivity suggests potential applications in drug development where targeted delivery to specific biomolecules is desired.

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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